molecular formula C30H46O3 B1236961 EB 1089

EB 1089

Número de catálogo: B1236961
Peso molecular: 454.7 g/mol
Clave InChI: LVLLALCJVJNGQQ-QMWUBLQMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound EB 1089 is a complex organic molecule with a unique structure that includes multiple chiral centers and conjugated double bonds

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxyl groups, and the formation of the conjugated double bonds. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to form saturated compounds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.

Aplicaciones Científicas De Investigación

Breast Cancer Treatment

EB 1089 has shown promise in the treatment of breast cancer through multiple studies:

  • Combination with Radiation : A study demonstrated that the combination of this compound and fractionated radiation significantly reduced tumor volume and enhanced apoptosis in MCF-7 xenografts in nude mice. The tumor volume decreased by approximately 50% compared to radiation treatment alone .
  • Prevention of Skeletal Metastasis : In another study involving nude mice implanted with human breast cancer cells, this compound reduced the incidence and severity of osteolytic bone metastases. Mice treated with this compound had a significantly lower number of bone lesions and exhibited prolonged survival compared to untreated controls .

Synergistic Effects with Other Agents

This compound has been reported to enhance the efficacy of other anti-cancer drugs:

  • Lapatinib Combination : Research indicates that this compound significantly increases the antiproliferative response when combined with lapatinib and antiestrogens in HER2-positive breast cancer cells. This suggests a potential for combination therapies that leverage multiple mechanisms for greater efficacy .

Phase II Clinical Trials

A Phase II trial evaluated the effects of this compound on patients with advanced breast and colorectal cancers. The study found that patients tolerated doses well without significant hypercalcemia, and a subset showed stabilization of disease after prolonged treatment .

Longitudinal Studies

Longitudinal analyses have shown that continuous administration of this compound via osmotic pumps leads to a marked decrease in tumor burden and osteolytic lesions over time. Histological examinations confirmed that treated mice had intact bone structures compared to untreated controls, indicating effective management of metastatic disease .

Data Tables

Study FocusFindingsReference
Combination with RadiationTumor volume decreased by ~50% with this compound + radiation vs. radiation alone
Skeletal Metastasis PreventionLower incidence of bone lesions and prolonged survival in treated mice
Synergistic EffectsEnhanced antiproliferative response when combined with lapatinib
Clinical Trial ResultsWell tolerated; stabilization of disease observed

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions with enzymes and other biological molecules. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

  • EB 1089
  • This compound

Uniqueness

This compound is unique due to its complex structure, which includes multiple chiral centers and conjugated double bonds

Propiedades

Fórmula molecular

C30H46O3

Peso molecular

454.7 g/mol

Nombre IUPAC

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1

Clave InChI

LVLLALCJVJNGQQ-QMWUBLQMSA-N

SMILES isomérico

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O

SMILES canónico

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Sinónimos

1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene
EB 1089
EB-1089
EB1089
seocalcitol

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.